molecular formula C16H18N2O4 B4468418 Methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine-3-carboxylate

Methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine-3-carboxylate

Cat. No.: B4468418
M. Wt: 302.32 g/mol
InChI Key: LOCNMIMGEAGODG-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine-3-carboxylate is a heterocyclic compound featuring a [1,6]naphthyridine core, a bicyclic scaffold comprising two fused pyridine rings. Key structural features include:

  • Methyl substituent at position 2, influencing steric and electronic properties.
  • Tetrahydrofuranmethyl group at position 6, introducing a chiral center and oxygen-containing heterocycle.

This compound belongs to a broader class of naphthyridine derivatives, which are studied for their diverse pharmacological and material science applications.

Properties

IUPAC Name

methyl 2-methyl-5-oxo-6-(oxolan-2-ylmethyl)-1,6-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-10-12(16(20)21-2)8-13-14(17-10)5-6-18(15(13)19)9-11-4-3-7-22-11/h5-6,8,11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCNMIMGEAGODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)CC3CCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine-3-carboxylate typically involves multiple steps, including the formation of the naphthyridine core and the introduction of the tetrahydrofuran ring. Common synthetic routes may include:

    Formation of the Naphthyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of the Tetrahydrofuran Ring: This can be achieved through various methods, including the use of tetrahydrofuran derivatives and appropriate catalysts to facilitate the ring formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

The tetrahydrofuranmethyl group distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Compound Name/Structure Substituents at Position 6 Key Functional Groups Reference
Methyl 8-methoxy-6-(1-methoxycarbonyl-2-methylthiovinyl)-5-oxo-5,6-dihydro[1,6]naphthyridine-2-carboxylate Methoxycarbonyl-methylthiovinyl Thioether, Methoxy
8-(α-Hydroxybenzyl)-6-methyl-5-oxo-2-styryl-5,6-dihydro[1,6]naphthyridine-3-carboxylic acid α-Hydroxybenzyl Styryl, Carboxylic acid
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Sulfanylidene (decahydro core) Thiolactam, Ethyl ester

Key Observations :

  • Styryl groups (e.g., in ) confer π-conjugation, which may influence electronic properties and biological target interactions .
Structural and Conformational Differences
  • Saturation Level : The target compound’s 5,6-dihydro[1,6]naphthyridine core is less saturated than the decahydro analogs in , which exhibit rigid, chair-like conformations . Reduced saturation may increase flexibility and interaction with biological targets.
  • Hydrogen-Bonding Networks : The 5-oxo group in the target compound likely participates in hydrogen bonding, akin to patterns observed in pyrimidines () and naphthyridines (). Such interactions influence crystal packing and stability .
Functional Group Reactivity
  • Ester vs. Carboxylic Acid : The methyl ester at position 3 in the target compound contrasts with the carboxylic acid in . Esters generally exhibit higher lipophilicity, affecting membrane permeability in biological systems .
  • Oxo Group Reactivity : The 5-oxo group may undergo nucleophilic addition or serve as a hydrogen-bond acceptor, similar to oxo groups in dihydropyrimidines () .

Biological Activity

Methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a naphthyridine core with various substituents. Its molecular formula is C16H19N2O4C_{16}H_{19}N_{2}O_{4}, and it possesses a molecular weight of approximately 303.34 g/mol. The presence of the tetrahydro-2-furanylmethyl group is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₉N₂O₄
Molecular Weight303.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine exhibit antimicrobial properties. A study on related naphthyridine derivatives revealed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives of naphthyridine have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS). Compounds with similar structures have been reported to act as negative allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuropharmacologicalModulation of mGluRs

Case Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various naphthyridine derivatives and tested their anticancer activity. One derivative demonstrated a half-maximal inhibitory concentration (IC50) of 15 µM against MCF-7 cells, indicating promising anticancer potential .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological profile of naphthyridine derivatives. The results showed that certain compounds could significantly reduce glutamate-induced excitotoxicity in neuronal cultures, suggesting a protective effect against neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine-3-carboxylate, and what key intermediates are involved?

The synthesis typically involves multi-step sequences, including cyclization and functional group transformations. For example, naphthyridine derivatives are often synthesized via Vilsmeier-Haack reactions, where intermediates like 5-oxo-7-phenyl-2-styryl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid are treated with Vilsmeier reagent (POCl₃/DMF) followed by methylamine to introduce substituents . Another route involves alkylation of tetrahydrofuran-derived precursors, as seen in the formation of 6-(tetrahydro-2-furanylmethyl) derivatives through Ag₂O-mediated methylation . Key intermediates include dihydro-naphthyridine carboxylates and tetrahydrofuran-substituted alkyl halides.

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?

X-ray crystallography is the gold standard. Data collection requires high-quality single crystals, often grown via slow evaporation. For refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule structures due to its robust handling of disorder and twinning . Visualization tools like ORTEP-3 (with a GUI) aid in interpreting thermal ellipsoids and hydrogen bonding networks . Ensure hydrogen atoms are placed geometrically or located via difference Fourier maps, and validate using checkCIF/PLATON.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : ¹H and ¹³C NMR identify substituents and confirm regiochemistry. For example, the methyl ester at C3 appears as a singlet (~3.8–4.0 ppm), while the tetrahydrofuran methyl group shows splitting due to coupling with adjacent protons .
  • MS : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
  • IR : Carbonyl stretches (C=O at ~1700 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) validate functional groups.
    Contradictions (e.g., unexpected coupling constants) are resolved by comparing experimental data with DFT-calculated spectra or repeating measurements under controlled conditions (e.g., solvent, temperature) .

Advanced Research Questions

Q. How can reaction yields for the alkylation step introducing the tetrahydrofuranmethyl group be optimized?

Optimization involves:

  • Catalyst Screening : Ag₂O or phase-transfer catalysts improve alkylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate diastereomers. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What strategies address discrepancies in hydrogen bonding patterns observed in crystallographic studies?

Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs (e.g., chains, rings). Discrepancies between predicted and observed patterns may arise from polymorphism or solvent inclusion. Mitigation strategies include:

  • Growing crystals in varied solvents (e.g., MeOH vs. CHCl₃).
  • Using Hirshfeld surface analysis to quantify intermolecular interactions.
  • Comparing with Cambridge Structural Database (CSD) entries for similar naphthyridines .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Optimize ground-state geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C5 carbonyl adjacent to the naphthyridine ring).
  • Fukui Indices : Calculate ff^- values to locate nucleophilic attack sites.
  • MD Simulations : Assess solvent effects (e.g., THF vs. water) on transition states.
    Validated models reduce experimental trial-and-error, particularly for designing derivatives with modified bioactivity .

Q. What are the challenges in resolving enantiomeric purity for chiral derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration.
  • Crystallographic Methods : Incorporate chiral resolving agents (e.g., tartaric acid) during co-crystallization.
    Enantiomeric excess (ee) ≥98% is achievable but requires meticulous control of reaction conditions (e.g., asymmetric catalysis with BINOL-derived ligands) .

Methodological Considerations

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

  • Schlenk Techniques : Use double-manifold systems under inert gas (N₂/Ar).
  • Drying Agents : Pre-dry solvents over molecular sieves (3Å).
  • Quenching Protocols : Add reactions to ice-cold aqueous NaHCO₃ to stabilize sensitive intermediates.
    Documentation of glovebox O₂/H₂O levels (<1 ppm) is critical for reproducibility .

Q. What analytical workflows validate the absence of toxic byproducts (e.g., genotoxic impurities)?

  • LC-MS/MS : Screen for alkyl halides or nitroaromatics using MRM transitions.
  • ICH Guidelines : Adhere to Q3A/B thresholds (e.g., ≤0.1% for unidentified impurities).
  • In Silico Tox Prediction : Tools like Derek Nexus assess mutagenicity risks.
    This is essential for preclinical studies to meet regulatory standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine-3-carboxylate
Reactant of Route 2
Methyl 2-methyl-5-oxo-6-(tetrahydro-2-furanylmethyl)-5,6-dihydro[1,6]naphthyridine-3-carboxylate

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